
1-Benzyl-3-(hydroxymethyl)piperidin-4-one
Overview
Description
1-Benzyl-3-(hydroxymethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-piperidone under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Opioid Receptor Modulation : Research indicates that derivatives of piperidine compounds, including 1-benzyl-3-(hydroxymethyl)piperidin-4-one, can interact with nociceptin receptors and opioid receptors. These interactions are crucial for developing analgesics with reduced side effects compared to traditional opioids . The compound has shown potential in modulating nociceptin receptor activity, which can lead to novel pain management therapies.
- Antidepressant Activity : Some studies have explored the antidepressant-like effects of piperidine derivatives. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that this compound may exhibit antidepressant properties, making it a candidate for further investigation in treating mood disorders .
- CNS Activity : The compound's ability to cross the blood-brain barrier positions it as a candidate for central nervous system (CNS) disorders. Its structural modifications can lead to enhanced selectivity for specific receptors involved in CNS signaling pathways, thereby providing therapeutic benefits for conditions such as anxiety and schizophrenia .
The synthesis of this compound can be achieved through various chemical pathways:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidin-4-one: Another piperidine derivative used in the synthesis of fentanyl analogs.
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A related compound with similar structural features.
Uniqueness: 1-Benzyl-3-(hydroxymethyl)piperidin-4-one is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
1-Benzyl-3-(hydroxymethyl)piperidin-4-one (also known as 1-benzyl-3-hydroxymethylpiperidin-4-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety, which may contribute to its biological activity.
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Several studies have reported its potential as an anticancer agent. For instance, it has shown antiproliferative effects on different cancer cell lines, including breast and ovarian cancers. The compound's mechanism involves inhibition of specific enzymes related to tumor growth and survival pathways.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it a candidate for developing new antibiotics.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with cellular targets such as enzymes involved in metabolic pathways. For example, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and inflammation.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study A | MDA-MB-231 | 19.9 | Antiproliferative |
Study B | OVCAR-3 | 75.3 | Antiproliferative |
Study C | COV318 | 30.5 | Antiproliferative |
Study D | hMSC | >100 | Non-toxic |
These findings indicate that the compound selectively inhibits cancer cell proliferation while sparing non-cancerous cells.
Case Studies
- Anticancer Activity : In a study published in MDPI, the compound was tested against various cancer cell lines, demonstrating significant antiproliferative activity with IC50 values ranging from 19.9 µM to 75.3 µM . The results prompted further optimization of the molecule to enhance its efficacy.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related piperidine derivatives, suggesting that modifications in the piperidine structure can lead to enhanced activity against bacterial strains .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Benzyl-3-(hydroxymethyl)piperidin-4-one, and how are yields optimized?
- Methodological Answer : The compound is synthesized via reductive amination or Mannich reaction. A common approach involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with sodium hydroxide in methanol, achieving ~61% yield . Optimization includes adjusting reaction time (12-24 hours), solvent polarity (methanol/water mixtures), and stoichiometric ratios (1:1.2 substrate-to-reagent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. Which spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : H NMR confirms benzyl protons (δ 7.3 ppm, aromatic) and hydroxymethyl protons (δ 3.6 ppm). C NMR identifies the carbonyl (C=O) at ~208 ppm .
- IR : Stretching frequencies at ~3400 cm (O–H) and ~1680 cm (C=O) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 221.29 (CHNO) .
Q. What are the key biological activities reported for this compound?
- Methodological Answer : The compound exhibits inhibitory activity against acetylcholinesterase (IC ~15 µM) and interacts with serotonin receptors (5-HT binding affinity K ~120 nM) . These studies use enzyme-linked assays and radioligand displacement assays, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
- Methodological Answer : Comparative analysis of analogs (Table 1) reveals:
Compound | Key Structural Difference | Bioactivity (vs. Target Compound) |
---|---|---|
1-Benzylpiperidin-4-one | Lacks hydroxymethyl group | Reduced solubility (LogP +0.8) |
3-Hydroxymethylpiperidine | No benzyl substituent | Lower receptor affinity (~50%) |
- The hydroxymethyl group enhances hydrogen bonding with enzymes, while the benzyl group improves lipophilicity for membrane penetration .
Q. What experimental challenges arise in resolving contradictory spectral data for this compound?
- Methodological Answer : Contradictions in H NMR (e.g., overlapping peaks at δ 3.5–4.0 ppm) are resolved using 2D techniques (COSY, HSQC) to assign protons unambiguously . For mass spectrometry, isotopic pattern analysis distinguishes between fragmentation artifacts and true molecular ions .
Q. How can computational modeling predict the binding mechanisms of this compound with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- The hydroxymethyl group forms hydrogen bonds with Asp113 in acetylcholinesterase.
- Benzyl group π-π stacking with Tyr370 stabilizes binding (ΔG = −9.2 kcal/mol) .
- Validation involves comparing predicted vs. experimental IC values (±10% error margin) .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer : Acute toxicity (LD ~250 mg/kg in rodents) necessitates:
- Dose escalation studies (starting at 10 mg/kg).
- Monitoring hepatic enzymes (ALT/AST) and renal function (creatinine clearance) .
- Formulation with cyclodextrins improves aqueous solubility, reducing nephrotoxicity .
Q. Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols?
- Methodological Answer : Discrepancies arise from:
- Catalyst choice : NaBH vs. LiAlH reduces ketone intermediates (yields: 61% vs. 45%) .
- Workup procedures : Acidic extraction (pH 2–3) minimizes byproduct formation .
Q. How can conflicting bioactivity data (e.g., IC variability) be reconciled?
- Methodological Answer : Variability stems from:
- Assay conditions (e.g., Tris buffer vs. PBS alters enzyme kinetics).
- Cell line differences (HEK-293 vs. CHO for receptor studies) .
- Standardization: Use internal controls (e.g., donepezil for acetylcholinesterase assays) .
Q. Handling and Stability
Q. What precautions are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats.
- Storage : −20°C under argon to prevent oxidation (degradation <5% over 6 months) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .
Properties
IUPAC Name |
1-benzyl-3-(hydroxymethyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYMGLCWOHJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621907 | |
Record name | 1-Benzyl-3-(hydroxymethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214615-87-9 | |
Record name | 1-Benzyl-3-(hydroxymethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.